molecular formula C19H17ClFN5O B11201196 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11201196
M. Wt: 385.8 g/mol
InChI Key: MILLVYOGOOTFSX-UHFFFAOYSA-N
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Description

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes to form the triazole ring . The synthesis can be further optimized using various catalysts and reaction conditions to improve yield and selectivity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine rings can be functionalized with different substituents.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Scientific Research Applications

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, depending on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE include other triazole derivatives such as:

  • 1H-1,2,3-Triazole-4-carboxamide
  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-4-carboxaldehyde

These compounds share the triazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H17ClFN5O

Molecular Weight

385.8 g/mol

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClFN5O/c20-16-3-1-2-4-18(16)26-13-17(22-23-26)19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8,13H,9-12H2

InChI Key

MILLVYOGOOTFSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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